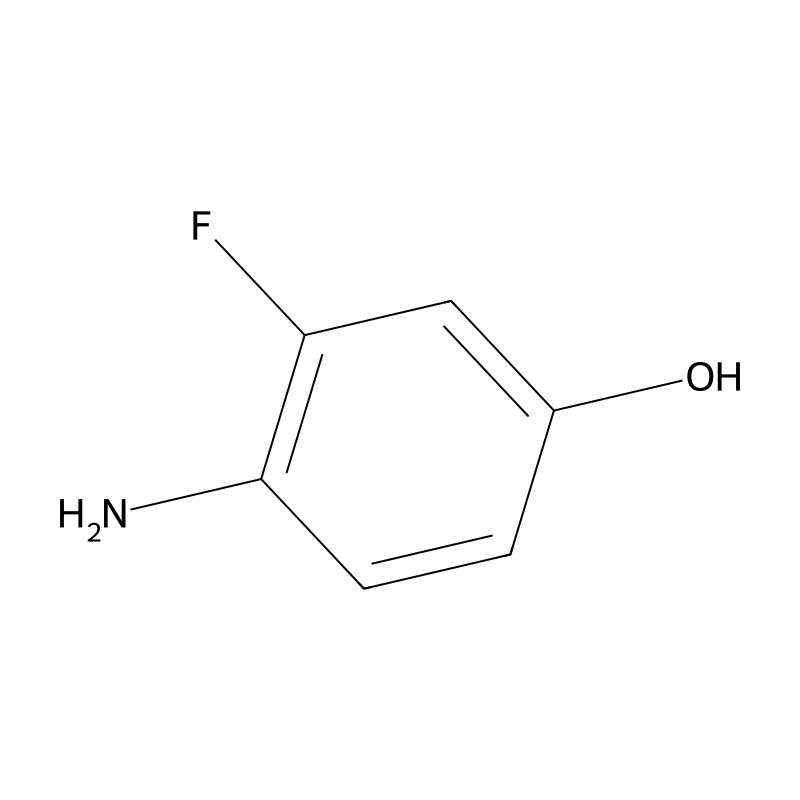

4-Amino-3-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Amino-3-fluorophenol is an organic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol. It appears as a light yellow to brown solid and is characterized by its amino group (-NH₂) and hydroxyl group (-OH) attached to a fluorinated phenolic structure. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, including insecticides and herbicides. Its unique fluorine substitution enhances its lipophilicity, improving membrane permeability, which is crucial for biological activity .

Organic Synthesis

The presence of both an amine and a phenol group in the molecule makes 4-Amino-3-fluorophenol a valuable intermediate for organic synthesis. The amine group can participate in condensation reactions to form new C-C bonds, while the phenol group can undergo various substitution reactions. This versatility could be useful in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.

Medicinal Chemistry

The combination of the amine and the fluorophenyl group can potentially lead to interesting biological properties. The amine group can interact with biological receptors, while the fluorine atom can influence the molecule's metabolism and pharmacokinetics. Further research is needed to explore these possibilities, but 4-Amino-3-fluorophenol could serve as a starting point for the development of new drugs. PubChem:

Material Science

The presence of the amino and the fluoro groups can potentially influence the self-assembly properties of 4-Amino-3-fluorophenol molecules. This could be useful in the design of new functional materials with specific properties, such as semiconductors or liquid crystals. However, more research is required to understand how these functional groups affect the molecule's behavior at the molecular level.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization.

- Electrophilic Aromatic Substitution: The presence of the amino and hydroxyl groups makes the aromatic ring more reactive towards electrophiles.

- Reduction Reactions: The compound can undergo reduction under specific conditions, affecting the amino and hydroxyl functionalities.

These reactions are essential for the synthesis of more complex molecules in medicinal chemistry and materials science .

4-Amino-3-fluorophenol exhibits significant biological activity, making it useful in various applications:

- Antibacterial Activity: It serves as an intermediate in the synthesis of antibacterial agents.

- Pesticidal Properties: The compound has been identified as a component in formulations targeting pest control due to its efficacy against certain insects .

- Potential Carcinogenic Effects: Safety data indicate that it may pose carcinogenic risks, necessitating careful handling in laboratory and industrial settings .

The synthesis of 4-amino-3-fluorophenol typically involves several steps:

- Catalytic Hydrogenation: Starting with p-nitrophenol, hydrogenation is performed using a palladium catalyst under controlled conditions to produce para-aminophenol.

- Sulfonation Reaction: Para-aminophenol undergoes sulfonation in concentrated sulfuric acid to introduce a sulfonic acid group.

- Fluorination: The sulfonated product is treated with xenon difluoride to introduce a fluorine atom at the 3-position.

- Desulfonation: Finally, the sulfonic group is removed under acidic conditions to yield 4-amino-3-fluorophenol .

4-Amino-3-fluorophenol finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in synthesizing drugs with antibacterial properties.

- Agriculture: Serves as a key ingredient in developing pesticides and herbicides due to its effectiveness against pests.

- Dyes: It is also utilized in producing hair dyes and other coloring agents due to its chemical stability and reactivity .

Research into the interactions of 4-amino-3-fluorophenol with biological systems has revealed:

- Protein Binding: Studies suggest that this compound can bind to specific proteins, influencing its pharmacokinetics and therapeutic efficacy.

- Toxicological Assessments: Toxicity studies indicate potential risks associated with exposure, particularly regarding skin sensitization and aquatic toxicity .

Several compounds share structural similarities with 4-amino-3-fluorophenol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminophenol | C6H7NO | Commonly used as an analgesic; lacks fluorine. |

| 2-Amino-5-fluorophenol | C6H7FNO | Exhibits different biological activities; fluorine at position 5. |

| 3-Amino-4-fluorophenol | C6H7FNO | Similar structure but different substitution pattern; used in dye synthesis. |

| 2-Fluoroaniline | C6H6FNH2 | Lacks hydroxyl group; used in dye manufacturing. |

The presence of the fluorine atom at the 3-position in 4-amino-3-fluorophenol significantly alters its chemical behavior compared to these similar compounds, enhancing its lipophilicity and biological activity while introducing specific safety considerations .

XLogP3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H350: May cause cancer [Danger Carcinogenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard